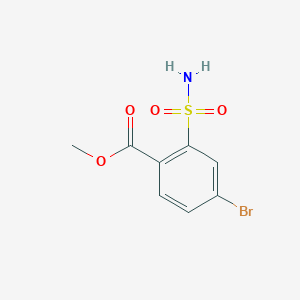

methyl 4-bromo-2-sulfamoylbenzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-2-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTMXQVQBBBZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202366-59-3 | |

| Record name | methyl 4-bromo-2-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2-sulfamoylbenzoate typically involves a multi-step process starting from commercially available benzoic acid derivatives. One common method includes:

Esterification: The final step involves esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfamoyl group can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-2-sulfamoylbenzoate is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, particularly enzymes involved in disease processes.

- Anticancer Activity : The compound has shown promise in inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in tumors. Studies indicate that derivatives of this compound can effectively inhibit CA IX, suggesting potential use in cancer therapy .

Table 1: Binding Affinity to Carbonic Anhydrase Isozymes

| Compound Name | Binding Affinity (kJ/mol) |

|---|---|

| This compound | -12.6 |

| Methyl 2-chloro-5-sulfamoylbenzoate | -11.4 |

| Methyl 2-bromo-4-sulfamoylbenzoate | -10.0 |

This data indicates varying binding affinities among different derivatives, which can inform future drug development strategies targeting CA IX.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | MIC (mg/L) against MSSA | MIC (mg/L) against MRSA |

|---|---|---|

| This compound | 0.39 | 0.78 |

| Methyl 2-chloro-5-sulfamoylbenzoate | 0.78 | 1.56 |

| Methyl 2-bromo-4-sulfamoylbenzoate | 0.50 | 1.00 |

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.

Enzyme Inhibition

The compound acts as an inhibitor of dihydropteroate synthase, crucial for folic acid synthesis in bacteria, thereby hindering bacterial growth and reproduction. Its structural features allow selective binding to specific carbonic anhydrase isozymes, which is essential for minimizing side effects during therapeutic applications.

Study on Antimicrobial Efficacy

A recent study demonstrated that this compound exhibited significant antimicrobial activity against both MSSA and MRSA strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid.

Cancer Research Application

Another investigation focused on the inhibition of CA IX by this compound, showing promising results in reducing tumor growth in preclinical models. The selectivity of these compounds for CA IX over other isozymes suggests they may be developed into targeted cancer therapies .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural characteristics:

Table 3: Structure-Activity Relationship

| Substituent Position | Effect on Activity | Remarks |

|---|---|---|

| Bromine at position 4 | Enhances binding affinity | Critical for CA IX selectivity |

| Sulfamoyl group | Essential for inhibition | Key feature for biological activity |

The variations in substituents significantly alter the compound's binding affinity and selectivity towards different biological targets, which is essential for drug design.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-sulfamoylbenzoate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical reactions to form desired products. In medicinal chemistry, its biological activity would depend on the specific target and pathway it interacts with, which could involve inhibition or activation of enzymes or receptors.

Comparison with Similar Compounds

Impact of Substituent Position and Electronic Effects

- Bromine Position : In the target compound, bromine at C4 may influence electronic effects (e.g., resonance withdrawal) differently compared to its C2 position in the analog. This positional isomerism could alter reactivity in substitution or coupling reactions.

- Sulfamoyl vs. Sulfonamido Groups: The sulfamoyl group (-SO₂NH₂) in the target compound is smaller and more polar than the bulkier 4-methylphenylsulfonamido group (-SO₂NHC₆H₄CH₃) in the analog.

Molecular Weight and Steric Considerations

The analog’s higher molecular weight (402.2 g/mol vs. ~293 g/mol) stems from its additional fluorine atom and aromatic sulfonamido group. The aryl group introduces steric bulk, which may hinder interactions with biological targets (e.g., enzymes) compared to the smaller sulfamoyl group.

Graph-Based Structural Comparison

Chemical graph theory () highlights structural similarities and differences:

- Common Subgraph : Both compounds share a benzoate ester backbone, identifiable as a common subgraph.

- Divergent Substituents: The analog’s fluorine at C5 and aryl-sulfonamido at C4 introduce unique nodes and edges absent in the target compound, leading to distinct graph topologies.

Biological Activity

Methyl 4-bromo-2-sulfamoylbenzoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isozymes, which play critical roles in various physiological and pathological processes, including tumor progression and metastasis. This article explores the biological activity of this compound, highlighting its structure-activity relationships (SAR), binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₈H₈BrN₁O₃S

- CAS Number : 1202366-59-3

The compound features a sulfonamide group, which is a well-known pharmacophore in medicinal chemistry, particularly for its role in inhibiting carbonic anhydrases.

Structure-Activity Relationship (SAR) Studies

Recent studies have focused on the SAR of this compound and related compounds. These studies aim to identify modifications that enhance binding affinity and selectivity towards specific CA isozymes.

Key Findings from SAR Studies

- Binding Affinity : this compound exhibits high binding affinity to carbonic anhydrase IX (CAIX), a target for anticancer therapies. The dissociation constant () for this compound was reported to be as low as 0.12 nM, indicating strong interactions with the enzyme .

- Selectivity : The compound shows over 100-fold selectivity for CAIX compared to other CA isozymes, making it a promising candidate for targeted cancer therapies .

- Modification Effects : Substituents on the benzenesulfonamide ring significantly affect the biological activity. For instance, replacing bromine with other halogens or modifying the sulfonamide group can lead to variations in binding affinity and selectivity .

Anticancer Properties

This compound's ability to inhibit CAIX suggests potential applications in cancer treatment. CAIX is often overexpressed in solid tumors, contributing to tumor acidification and facilitating invasion .

In Vivo Studies

In murine models, compounds similar to this compound have been shown to enhance immune responses when used as co-adjuvants in vaccinations, indicating a broader immunomodulatory potential .

Case Studies and Experimental Findings

- Inhibition of Carbonic Anhydrase : A study demonstrated that this compound effectively inhibited CAIX with an observed binding affinity that supports its use as a selective inhibitor .

- Pharmacological Evaluation : Preliminary pharmacological evaluations indicated that related compounds did not exhibit significant antielectroshock effects in animal models, suggesting a selective mechanism of action that may be beneficial in therapeutic contexts .

Data Summary Table

| Compound Name | (nM) | Selectivity | Biological Activity |

|---|---|---|---|

| This compound | 0.12 | >100-fold | Inhibits CAIX; potential anticancer |

| Related Sulfamoyl Compounds | Varies | Varies | Immunomodulatory effects observed |

Q & A

Q. What are the key steps and reaction conditions for synthesizing methyl 4-bromo-2-sulfamoylbenzoate?

The synthesis typically involves sequential sulfamoylation and esterification. A representative method includes:

- Sulfamoylation : Reacting 4-bromo-2-chlorosulfonylbenzoic acid with ammonia or ammonium hydroxide under basic conditions (pH 7–9) to introduce the sulfamoyl group. Sodium bicarbonate is commonly used to maintain pH .

- Esterification : Treating the intermediate with methanol in the presence of thionyl chloride (SOCl₂) or other esterification agents to form the methyl ester. Reaction conditions (e.g., reflux time, solvent selection) must be optimized to avoid hydrolysis of sensitive groups .

- Purification : Column chromatography or recrystallization to isolate the product. Confirm purity via HPLC or TLC.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C4, sulfamoyl at C2) and ester linkage integrity .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₈H₇BrNO₄S, theoretical ~306.97 g/mol) and isotopic patterns from bromine .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1340 cm⁻¹ (S=O stretching), and ~3300 cm⁻¹ (N-H from sulfamoyl) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Use in a fume hood due to potential dust/aerosol formation .

- First Aid :

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD provides precise bond lengths and angles, critical for confirming the spatial arrangement of the sulfamoyl and bromine groups. For example:

Q. What mechanistic insights guide the optimization of sulfamoyl group introduction?

- Nucleophilic Substitution : The chlorosulfonyl intermediate reacts with ammonia via SN2 mechanism. Excess base (e.g., NaHCO₃) neutralizes HCl byproducts, shifting equilibrium toward product formation .

- Side Reactions : Competing hydrolysis of the sulfonyl chloride group can occur if pH > 8. Kinetic monitoring via in-situ IR or pH-stat methods is recommended .

Q. How can environmental fate studies inform safe disposal and handling practices?

- Biodegradation Assays : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation rates. Halogenated aromatics like this compound may persist in soil/water .

- Ecotoxicology : Test acute toxicity on Daphnia magna or algae to determine EC₅₀ values. Bromine and sulfonamide groups may pose risks to aquatic organisms .

Q. What strategies are effective for evaluating bioactivity in pharmaceutical research?

Q. How can researchers troubleshoot low yields during synthesis?

- Intermediate Stability : Ensure the chlorosulfonyl intermediate is stored anhydrously to prevent hydrolysis.

- Reaction Monitoring : Use LC-MS to detect side products (e.g., ester hydrolysis to carboxylic acid) .

- Catalyst Optimization : Add DMF as a catalyst in esterification steps to enhance reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.